molecular formula C11H13N3 B12071417 3-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline

3-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline

Cat. No.: B12071417
M. Wt: 187.24 g/mol
InChI Key: ASVIVBDKPBSKOH-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline is a substituted aniline derivative featuring a 2-methylimidazole ring attached to the benzene ring at the para position relative to the amino group and a methyl group at the meta position (C3). This dual substitution pattern distinguishes it from simpler analogs and imparts unique steric and electronic properties.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

3-methyl-4-(2-methylimidazol-1-yl)aniline

InChI

InChI=1S/C11H13N3/c1-8-7-10(12)3-4-11(8)14-6-5-13-9(14)2/h3-7H,12H2,1-2H3

InChI Key

ASVIVBDKPBSKOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)N2C=CN=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of polar solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency . The use of catalysts and optimized reaction pathways can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-methyl-1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazole ring .

Comparison with Similar Compounds

Structural Analogs and Isomers

Structural and Functional Differences

Substitution Position and Electronic Effects: The target compound has a methyl group at C3 and a 2-methylimidazole at C3. Trifluoromethyl-containing analogs (e.g., CAS 380196-44-1) introduce a strong electron-withdrawing group, enhancing stability and lipophilicity, which is critical for membrane permeability in drug candidates .

Linker Variations :

  • Compounds like 4-[(1-methylimidazol-2-yl)methoxy]-3-methylaniline (CAS 793646-28-3) feature a methoxy linker between the benzene and imidazole rings. This increases conformational flexibility and may alter binding affinities in biological targets compared to the direct C–N bond in the target compound .

Synthetic Complexity: The trifluoromethyl-substituted analogs require additional steps such as fluorination (e.g., using tetramethyl ammonium fluoride) and selective reductions, resulting in moderate yields (~50%) . In contrast, non-fluorinated analogs like 4-(2-methyl-1H-imidazol-1-yl)aniline are synthesized via simpler N-alkylation and reduction sequences .

Physicochemical and Application-Based Comparisons

Melting Points and Solubility :

  • 4-(2-Methyl-1H-imidazol-1-yl)aniline has a well-defined melting point (132.5–134.5°C), suggesting high crystallinity . The target compound’s melting point is unreported but is expected to be higher due to increased steric bulk from the C3 methyl group.
  • The trifluoromethyl group in analogs like CAS 380196-44-1 significantly lowers aqueous solubility but enhances organic solvent compatibility, a trade-off critical for formulation in drug development .

Pharmaceutical Relevance :

  • Nilotinib intermediates (e.g., 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline) highlight the importance of trifluoromethyl groups in tyrosine kinase inhibitors . The target compound, lacking this group, may have reduced potency but could serve as a scaffold for derivatization.

Regulatory and Safety Profiles :

  • Safety data sheets (SDS) for analogs like CAS 793646-28-3 emphasize standard handling precautions (e.g., avoiding inhalation), but toxicity data specific to the target compound remain undocumented .

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